3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid
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Overview
Description
3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid is a chemical compound that features a piperazine ring substituted with a 2-methoxyphenyl group and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid typically involves the reaction of 2-methoxyphenylpiperazine with a suitable propionic acid derivative. One common method is the alkylation of 2-methoxyphenylpiperazine with 3-chloropropionic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-[4-(2-Hydroxy-phenyl)-piperazin-1-yl]-propionic acid.
Reduction: Formation of 3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly adrenergic receptors.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid involves its interaction with adrenergic receptors, particularly the alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate the activity of neurotransmitters like norepinephrine and epinephrine, leading to various physiological effects such as vasodilation, reduced blood pressure, and altered mood states .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by acting on alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent with similar receptor targets.
Uniqueness
3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid is unique due to its specific substitution pattern on the piperazine ring and the presence of the propionic acid moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-19-13-5-3-2-4-12(13)16-10-8-15(9-11-16)7-6-14(17)18/h2-5H,6-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQWTUBIANMMPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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